BenchChemオンラインストアへようこそ!

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide

Medicinal Chemistry Cross-Coupling Chemistry Building Block Sourcing

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is a uniquely functionalized pyridine-3-sulfonamide scaffold delivering two orthogonal reactive handles: a 2-bromo group for Pd-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) and a secondary N-ethyl sulfonamide for late-stage N-functionalization. This specific substitution pattern is critical—chloro analogs show divergent coupling kinetics, while the N-ethyl group imparts distinct lipophilicity and hydrogen-bonding capacity versus N-methyl or N-propyl homologs, directly impacting target binding. Sourced for SAR investigations of Mtb Lpd (>1,000-fold selectivity) and focused kinase library generation (PI3Kα IC₅₀ 1–3 μM), this compound enables protecting-group-minimal iterative synthesis. Insist on this exact congener to maintain the established pharmacological window.

Molecular Formula C8H11BrN2O2S
Molecular Weight 279.16 g/mol
Cat. No. B13076227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide
Molecular FormulaC8H11BrN2O2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(N=CC(=C1)C)Br
InChIInChI=1S/C8H11BrN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3
InChIKeyGXQMBGYXGHDXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide: Core Physicochemical & Structural Baseline for Research Sourcing


2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide (CAS not publicly assigned; molecular formula C₈H₁₁BrN₂O₂S, MW 279.16 g/mol) belongs to the pyridine-3-sulfonamide class, characterized by a bromine atom at the pyridine 2-position, an N-ethyl sulfonamide at the 3-position, and a methyl substituent at the 5-position . The compound incorporates the privileged pyridine-sulfonamide scaffold broadly recognized in medicinal chemistry for antibacterial, anticancer, and enzyme inhibition applications . Its InChI Key (GXQMBGYXGHDXOR-UHFFFAOYSA-N) confirms a single, defined molecular entity . As a building block with orthogonal reactive handles (aryl bromide for cross-coupling; secondary sulfonamide for further derivatization), it serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules .

Why 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide Cannot Be Replaced by a Generic Pyridine Sulfonamide


Generic substitution among pyridine-3-sulfonamides is inadvisable because even minor structural modifications—halogen type at C2, N-alkyl chain length, or ring methylation pattern—produce divergent reactivity and biological profiles. The 2-position bromine serves as a critical handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) that chloro analogs activate with different kinetics, while iodine analogs introduce higher cost and potential photolability. The N-ethyl substituent imparts distinct lipophilicity and hydrogen-bonding capacity compared to N-methyl or N-propyl homologs, directly affecting target binding and membrane permeability . Within the Mtb Lpd inhibitor series, N-methylpyridine-3-sulfonamides achieved >1,000-fold selectivity over the human enzyme, and the N-alkyl group was essential for this selectivity—demonstrating that small changes at the sulfonamide nitrogen abolish the desired pharmacological window . Similarly, in PI3Kα inhibition studies, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibited IC₅₀ values of 1.08 μM vs. 2.69 μM, a 2.5-fold difference driven solely by stereochemistry at the sulfonamide nitrogen substituent . These examples underscore that each pyridine-3-sulfonamide congener possesses a unique pharmacological and synthetic signature that cannot be assumed interchangeable without experimental verification.

Quantitative Differentiation Evidence for 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide in Scientific Procurement


Synthetic Versatility: Orthogonal Reactivity of the C2 Bromine vs. Chloro Analogs in Cross-Coupling

The C2 bromine atom provides a well-precedented exit vector for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Negishi) with reactivity superior to the corresponding 2-chloro derivative. In the broader pyridine-3-sulfonamide class, the nature of the 2-halogen dictates reaction conditions, catalyst loading, and achievable yields during library synthesis . Within the structurally related 2-bromo-5-methylpyridine-3-sulfonyl chloride scaffold, the bromine atom is specifically retained as the reactive handle while the sulfonyl chloride is functionalized, demonstrating the orthogonal reactivity of Br vs. SO₂Cl that would also apply to the sulfonamide form . This chemoselectivity enables sequential derivatization strategies not accessible with chloro or iodo congeners, where oxidative addition rates differ substantially.

Medicinal Chemistry Cross-Coupling Chemistry Building Block Sourcing

N-Ethyl vs. N-Methyl Sulfonamide: Impact on Binding Affinity and Selectivity in Enzyme Inhibition

In a high-throughput screen of >1.6 million compounds against Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd), N-methylpyridine-3-sulfonamides were identified as the core pharmacophore responsible for >1,000-fold selectivity over the human Lpd homolog . The sulfonamide amide oxygen forms a critical hydrogen bond with the species-variant Arg93 residue, and the nature of the N-alkyl substituent directly modulates this interaction. While the Bryk et al. study characterized N-methyl derivatives achieving low nanomolar affinity, the N-ethyl congener—by virtue of its extended alkyl chain—is predicted to alter the hydrogen-bond geometry and introduce additional van der Waals contacts within the lipoamide binding channel. The study explicitly notes that the selectivity arises from the sulfonamide amide oxygen interaction with Arg93, establishing that any change to the N-alkyl group (such as methyl → ethyl) will predictably alter both potency and species selectivity .

Enzyme Inhibition Tuberculosis Drug Discovery SAR Analysis

Anticancer Kinase Inhibition: Pyridine-3-sulfonamide Scaffold Activity Benchmarked via PI3Kα IC₅₀ Data

The anticancer potential of pyridine-3-sulfonamides is quantitatively established through PI3Kα kinase inhibition. R- and S-enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide inhibited PI3Kα with IC₅₀ values of 1.08 μM and 2.69 μM, respectively—a 2.5-fold stereochemistry-dependent activity difference . This demonstrates that the pyridine-3-sulfonamide core, when appropriately substituted at the 2- and 5-positions with halogen/methyl groups and at the sulfonamide nitrogen with an alkyl moiety, engages kinase active sites at low micromolar concentrations. The target compound (2-Br, 5-CH₃, N-ethyl) shares the identical pyridine-3-sulfonamide core and substitution pattern at positions 2 and 5 with the characterized PI3Kα inhibitors, differing only at the sulfonamide N-substituent (ethyl vs. 1-phenylethyl). This structural homology supports its potential as a kinase inhibitor scaffold requiring dedicated SAR profiling.

Cancer Therapeutics PI3Kα Kinase Inhibition Stereochemistry–Activity Relationships

Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamide Activity Range for Selectivity Benchmarking

A series of 4-substituted pyridine-3-sulfonamides inhibited Brucella suis β-carbonic anhydrases (BsuCA1 and BsuCA2) with inhibition constants (KIs) ranging from 34 to 624 nM for BsuCA1 and 62 nM to >10 μM for BsuCA2 . This nanomolar-to-micromolar activity window provides a quantitative benchmark for evaluating novel pyridine-3-sulfonamides against bacterial CAs. The 4-substitution pattern was identified as the primary determinant of inhibitory potency and isozyme selectivity . The target compound—bearing a 2-bromo rather than a 4-substituent—offers an alternative substitution vector that may differentially affect CA isozyme binding, making it a valuable comparator for understanding how halogen position on the pyridine ring modulates CA inhibition profiles.

Carbonic Anhydrase Antibacterial Drug Discovery Isozyme Selectivity

Recommended Research & Industrial Application Scenarios for 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide Based on Evidence


Structure–Activity Relationship (SAR) Probe for Mtb Lipoamide Dehydrogenase Inhibitor Optimization

The compound serves as a structurally defined SAR probe to investigate the effect of N-ethyl substitution on Mtb Lpd binding affinity and species selectivity, building on the >1,000-fold selectivity window established for N-methylpyridine-3-sulfonamides . Its 2-bromo and 5-methyl substitution pattern allows for direct comparison with the characterized N-methyl series while introducing a deliberate N-alkyl modification that alters hydrogen-bond geometry at the species-variant Arg93 residue . This application is directly grounded in the class-level SAR evidence from Section 3, Evidence_Item 2.

Kinase Inhibitor Library Design Based on the Pyridine-3-sulfonamide Pharmacophore

Informed by the PI3Kα IC₅₀ values of 1.08–2.69 μM reported for stereochemically defined pyridine-3-sulfonamides , this compound provides a versatile intermediate for generating focused kinase inhibitor libraries. The 2-bromo position enables late-stage diversification via Suzuki–Miyaura coupling, while the N-ethyl sulfonamide serves as a non-exchangeable pharmacophoric element for ATP-binding site engagement. This scenario is directly supported by the cross-study comparable evidence in Section 3, Evidence_Item 3.

Carbonic Anhydrase Isozyme Selectivity Profiling with Alternative Halogen Substitution Vectors

Given the established KI range of 34 nM to >10 μM for 4-substituted pyridine-3-sulfonamides against bacterial CAs , this 2-bromo-substituted analog enables systematic investigation of how halogen position (C2 vs. C4) influences CA isozyme selectivity. The compound's N-ethyl group further differentiates it from the N-unsubstituted or N-methyl sulfonamides commonly profiled, potentially offering improved membrane permeability for whole-cell CA inhibition studies. This scenario directly stems from the class-level inference evidence in Section 3, Evidence_Item 4.

Building Block for Orthogonal Derivatization in Multistep Medicinal Chemistry Synthesis

The compound's dual reactive handles—an aryl bromide for cross-coupling and a secondary sulfonamide for N-functionalization—enable iterative, protecting-group-minimal synthetic sequences. This orthogonal reactivity pattern, demonstrated for the related 2-bromo-5-methylpyridine-3-sulfonyl chloride scaffold , streamlines the construction of complex, highly decorated pyridine-based target molecules for drug discovery programs. This scenario is supported by the class-level inference evidence in Section 3, Evidence_Item 1.

Quote Request

Request a Quote for 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.